molecular formula C32H52O2 B7798877 alpha-Amyrin acetate

alpha-Amyrin acetate

Cat. No. B7798877
M. Wt: 468.8 g/mol
InChI Key: UDXDFWBZZQHDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,6a,6b,8a,11,12,14b-Octamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydropicen-3-yl acetate is a triterpenoid.
alpha-Amyrin acetate is a natural product found in Salvia cyanescens, Pinalia bicolor, and other organisms with data available.

Scientific Research Applications

  • Anti-inflammatory Activity : Alpha-Amyrin acetate has shown strong anti-inflammatory effects. For instance, it inhibits skin inflammation induced by phorbol ester 12-O-tetradecanoylphorbol-13-acetate in mice by suppressing prostaglandin E2 levels and COX-2 expression (Medeiros et al., 2007). Similarly, it exhibited significant anti-inflammatory activity in egg albumen-induced paw edema and xylene-induced ear edema models in rodents (Okoye et al., 2014).

  • Antihyperglycaemic Effects : Alpha-Amyrin acetate isolated from Ficus bengalensis significantly improved diabetic conditions in streptozotocin-induced diabetic rats and db/db mice (Singh et al., 2009).

  • Hepatoprotective Potential : Alpha-Amyrin acetate, along with beta-Amyrin, demonstrated hepatoprotective properties against acetaminophen-induced liver injury in mice, as evidenced by reduced serum enzyme activities and histopathological alterations (Oliveira et al., 2005).

  • Antinociceptive Properties : Various studies have found that alpha-Amyrin acetate exhibits antinociceptive (pain-relieving) properties. For instance, synthesized derivatives of alpha- and beta-Amyrin showed significant antinociceptive activity in animal models (Soldi et al., 2008). Another study showed that alpha-Amyrin acetate reduced orofacial pain in rats induced by formalin or capsaicin (Pinto et al., 2008).

  • Fertility Suppression in Males : Intriguingly, alpha-Amyrin acetate administered to male albino rats showed significant suppression of fertility without causing significant loss in body weights (Gupta et al., 2004).

  • Antimicrobial Activity : Alpha-Amyrin acetate isolated from Ficus sycomorus demonstrated significant antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent (Josephus et al., 2020).

properties

IUPAC Name

(4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h10,20-21,24-27H,11-19H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXDFWBZZQHDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401006702
Record name Urs-12-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Amyrin acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

alpha-Amyrin acetate

CAS RN

863-76-3
Record name .alpha.-Amyrin acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urs-12-en-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401006702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Amyrin acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

225 - 226 °C
Record name alpha-Amyrin acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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